molecular formula C17H15ClN2O2 B3905562 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide

2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide

Cat. No. B3905562
M. Wt: 314.8 g/mol
InChI Key: NWURZDZPOXUCMD-DHZHZOJOSA-N
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Description

2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide, also known as CCE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCE belongs to the class of N-acylhydrazone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide is not fully understood. However, studies have suggested that 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide exerts its biological activities by modulating various signaling pathways. For example, 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide has also been found to scavenge free radicals and prevent oxidative damage in cells. In vivo studies have shown that 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide can reduce inflammation and oxidative stress in animal models of arthritis and diabetes.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide has also been found to exhibit low toxicity in vitro and in vivo. However, 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. In addition, 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide. First, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide. Second, more studies are needed to evaluate the potential therapeutic applications of 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide in various diseases, including cancer, diabetes, and neurodegenerative diseases. Third, studies are needed to optimize the synthesis method of 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide to improve the yield and purity of the compound. Finally, studies are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide in human clinical trials.

Scientific Research Applications

2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide has also been shown to have antioxidant properties by scavenging free radicals and preventing oxidative damage. In addition, 2-(4-chlorophenyl)-N'-(cinnamoyloxy)ethanimidamide has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-15-9-6-14(7-10-15)12-16(19)20-22-17(21)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H2,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWURZDZPOXUCMD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)ON=C(CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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